PROTAC ERalpha Degrader-1

Vue d'ensemble

Description

PROTAC ERalpha Degrader-1 is a compound designed to target and degrade the estrogen receptor alpha (ERα) protein. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins. The estrogen receptor alpha plays a crucial role in hormonally driven breast cancer, making it a significant target for therapeutic intervention .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERalpha Degrader-1 involves a modular approach, utilizing three main components: an E3 ligase ligand, a linker, and an estrogen receptor alpha ligand. The process begins with the identification of suitable ligands for both the estrogen receptor alpha and the E3 ligase. These ligands are then connected via a linker, typically using established chemical reactions such as amide coupling, click chemistry, nucleophilic substitution, or reductive amination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes scaling up the synthesis of individual components and their subsequent coupling. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

PROTAC ERalpha Degrader-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Applications De Recherche Scientifique

Efficacy in Preclinical Studies

Recent studies have demonstrated that PROTAC ERalpha Degrader-1 exhibits potent degradation of ERα in various breast cancer cell lines. For instance, in vitro assays indicated that this compound could achieve over 90% degradation of ERα within 24 hours at concentrations as low as 5 μM . Additionally, it has been shown to inhibit gene transcription and reduce cell proliferation effectively, indicating its potential as a therapeutic agent against ER+ breast cancers .

Comparative Efficacy

A comparative analysis between this compound and traditional selective estrogen receptor degraders (SERDs) like fulvestrant revealed that PROTACs could induce more profound and sustained degradation of ERα. This is particularly significant in cases where SERDs fail due to mutations or alterations in the receptor .

In Vivo Studies

While in vitro results are promising, in vivo studies have highlighted some challenges associated with the metabolic stability of PROTACs. For instance, a study noted a disconnect between in vitro efficacy and in vivo performance, attributed to metabolic instability leading to the formation of competing metabolites . Optimizing the linker structure within PROTACs is essential to enhance their metabolic stability and overall therapeutic efficacy.

Clinical Implications

The clinical relevance of this compound is underscored by its ability to target resistant forms of ERα. Given that approximately 70% of breast cancers express ERα, this compound has significant potential for treating patients who have developed resistance to conventional therapies. Ongoing clinical trials are evaluating its safety and efficacy in advanced stages of breast cancer treatment .

Case Studies

-

Case Study 1: Efficacy in MCF-7 Cells

- Objective : To evaluate degradation efficiency.

- Findings : Treatment with PROTAC resulted in over 90% degradation of ERα after 24 hours at a concentration of 5 μM, leading to reduced cell viability.

- Case Study 2: Resistance Mechanisms

Data Summary Table

Mécanisme D'action

PROTAC ERalpha Degrader-1 exerts its effects by simultaneously binding to the estrogen receptor alpha and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor alpha. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing the levels of estrogen receptor alpha in the cell. This mechanism allows for the selective and efficient degradation of the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

Selective Estrogen Receptor Degraders (SERDs): These compounds also target estrogen receptor alpha but function by inhibiting its activity rather than degrading it.

Other PROTACs: Various PROTACs target different proteins for degradation, such as androgen receptor degraders and bromodomain-containing protein 4 degraders.

Uniqueness

PROTAC ERalpha Degrader-1 is unique in its ability to selectively degrade estrogen receptor alpha, offering a distinct advantage over traditional inhibitors that merely block the receptor’s activity. This degradation approach can potentially overcome resistance mechanisms that limit the efficacy of conventional therapies .

Activité Biologique

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising strategy for targeted protein degradation, particularly in the context of estrogen receptor alpha (ERα) degradation for the treatment of ER-positive breast cancers. This article focuses on the biological activity of the compound known as PROTAC ERalpha Degrader-1, detailing its mechanisms, efficacy, and potential clinical applications.

Overview of this compound

This compound is designed to selectively target and degrade the estrogen receptor alpha, a key player in breast cancer progression. By utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase, specifically von Hippel–Lindau (VHL), this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism is particularly advantageous over traditional therapies that primarily target the ligand-binding domain (LBD) of ERα, which can lead to drug resistance due to mutations in this domain.

The mechanism by which this compound operates involves several critical steps:

- Binding : The PROTAC binds to both ERα and VHL, forming a ternary complex.

- Ubiquitination : This complex promotes the ubiquitination of ERα.

- Degradation : The tagged protein is recognized by the proteasome and degraded.

This process effectively reduces intracellular levels of ERα, leading to decreased estrogen signaling and inhibition of tumor growth.

Efficacy and Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various breast cancer cell lines. Key findings include:

- Dose-Dependent Degradation : In studies involving MCF-7 cells, PROTAC demonstrated a DC50 (the concentration at which 50% degradation occurs) of less than 5 μM, indicating potent degradation capabilities at low concentrations .

- Time-Dependent Effects : Maximum degradation efficiency was observed after 4 hours of treatment with 5 μM PROTAC .

- Resistance Overcoming : ERE-PROTAC effectively degraded ERα in fulvestrant-resistant cells, highlighting its potential as a therapeutic option for patients who have developed resistance to conventional treatments .

Comparative Studies

A comparative analysis with other compounds such as SERDs (Selective Estrogen Receptor Degraders) reveals distinct advantages for PROTACs:

| Compound Type | Mechanism | Efficacy | Resistance Handling |

|---|---|---|---|

| SERD | Binds LBD | Moderate | Limited |

| PROTAC | Targets DBD & recruits E3 ligase | High | Effective against resistant strains |

This table underscores the enhanced efficacy and broader application potential of PROTACs in treating resistant forms of breast cancer.

Case Studies

Recent studies have provided insights into the clinical relevance and effectiveness of this compound:

- In Vitro Studies : In multiple ER+ breast cancer cell lines, including T47D and MCF-7, treatment with PROTAC resulted in a reduction of ERα levels to below 20% compared to control groups .

- In Vivo Disconnect : Despite strong in vitro results, some studies noted a disconnect in vivo due to metabolic instability affecting degradation efficacy. Optimizing linker stability remains crucial for maximizing therapeutic outcomes .

Future Directions

The future development of PROTACs like ERalpha Degrader-1 focuses on enhancing metabolic stability and further exploring their application in various cancers. Ongoing research aims to identify novel E3 ligases that can be utilized alongside different target proteins beyond ERα, potentially broadening the scope of targeted therapies available for cancer treatment.

Propriétés

IUPAC Name |

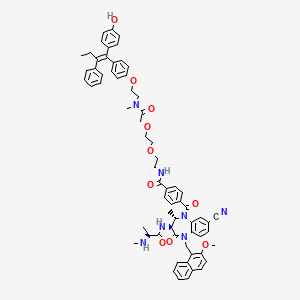

4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]-N-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOCOFSYPHJLP-XJQCFLMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)NC)C)/C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H69N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.